molecular formula C20H23ClN2OS B251066 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide

Cat. No. B251066
M. Wt: 374.9 g/mol
InChI Key: IBRFACOOKALCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential medical applications. It was first synthesized in the early 1980s and has since been studied for its ability to interact with the endocannabinoid system in the human body.

Mechanism of Action

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide acts primarily as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to the activation of various signaling pathways that are involved in pain modulation, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has also been shown to have potential applications in the treatment of anxiety, depression, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide in laboratory experiments is its potency and specificity in binding to cannabinoid receptors. However, its use in animal studies can be limited due to its high lipophilicity and rapid metabolism, which can lead to unpredictable pharmacokinetics.

Future Directions

There are many potential future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide, including its use in the treatment of various neurological disorders such as multiple sclerosis and epilepsy. Additionally, further studies may explore its potential as a novel analgesic agent, or its effects on other physiological processes such as appetite regulation and immune function. Overall, 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide represents a promising avenue for further research in the field of cannabinoid pharmacology.

Synthesis Methods

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide is synthesized through a multi-step process that involves the reaction of 4-chlorothiophenol with 4-(1-piperidinylmethyl)aniline, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide as a white crystalline powder.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic properties, with studies suggesting that it may be more effective than traditional pain medications such as opioids.

properties

Molecular Formula

C20H23ClN2OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C20H23ClN2OS/c21-17-6-10-19(11-7-17)25-15-20(24)22-18-8-4-16(5-9-18)14-23-12-2-1-3-13-23/h4-11H,1-3,12-15H2,(H,22,24)

InChI Key

IBRFACOOKALCEO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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